

Synthesis of N,N'-disubstituted sulfamides using SuFEx and electrochemical oxidation

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Compound of Interest

Compound Name:

Diazene-1,2diylbis(morpholinomethanone)

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Application Notes & Protocols: Synthesis of N,N'-Disubstituted Sulfamides

These application notes provide detailed protocols for the synthesis of N,N'-disubstituted sulfamides utilizing two powerful modern synthetic methodologies: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and direct electrochemical oxidation. These methods offer significant advantages over classical approaches, providing access to a wide range of sulfamide structures under mild and efficient conditions.

Electrochemical Synthesis of N,N'-Disubstituted Sulfamides via Oxidative Coupling

Application Note:

This protocol describes an environmentally benign electrochemical method for the synthesis of N,N'-disubstituted sulfamides through the direct oxidative coupling of readily available thiols and amines.[1][2] The transformation is driven entirely by electricity, avoiding the need for chemical oxidants or catalysts.[1][2] The reaction proceeds rapidly, often within minutes, and demonstrates broad substrate scope and functional group compatibility.[1] This method is particularly advantageous due to its use of inexpensive commodity chemicals and the formation of hydrogen as the only byproduct.[1] The process involves the initial anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation.[1][2]

Methodological & Application





[3] These intermediates react to form a sulfenamide, which is subsequently oxidized to the final sulfonamide product.[1][2] This approach represents a green and efficient alternative to traditional methods that often rely on unstable and toxic sulfonyl chlorides.[1]

Proposed Electrochemical Reaction Mechanism

Caption: Workflow for the electrochemical synthesis of sulfonamides.

Experimental Protocol (Continuous Flow Synthesis):

This protocol is based on the efficient continuous flow method which offers high throughput and requires only catalytic amounts of supporting electrolyte.[3]

- Reactor Setup: Assemble an electrochemical flow microreactor (e.g., with a 700 μL reactor volume) equipped with a carbon anode and an iron cathode.[1][2]
- Prepare Stock Solution: In a suitable vessel, prepare a solution containing the thiol (2.0 mmol), the amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol) as the supporting electrolyte.
- Solvent System: Dissolve the components in 20 mL of a 3:1 v/v mixture of acetonitrile (CH₃CN) and 0.3 M hydrochloric acid (HCl).[1][2]
- Electrolysis: Pump the solution through the electrochemical flow reactor at a flow rate calculated to achieve a residence time of 5 minutes.[1][2]
- Work-up: Collect the solution exiting the reactor. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extraction: Extract the aqueous phase three times with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N,N'-disubstituted sulfonamide.

Note on Batch Synthesis: The reaction can also be performed in a batch reactor, typically requiring longer reaction times (e.g., 24 hours) and a stoichiometric amount of the supporting







electrolyte to achieve full conversion.[3]

Data Presentation: Substrate Scope & Yields

The following table summarizes the isolated yields for a variety of substrates synthesized using the continuous flow electrochemical method.



Thiol Substrate	Amine Substrate	Product	Yield (%)
Thiophenol	Morpholine	4- (Phenylsulfonyl)morph oline	91%
Thiophenol	Piperidine	1- (Phenylsulfonyl)piperi dine	85%
Thiophenol	Pyrrolidine	1- (Phenylsulfonyl)pyrroli dine	89%
4-Methylbenzenethiol	Morpholine	4-(Tosyl)morpholine	88%
4- Methoxybenzenethiol	Morpholine	4-((4- Methoxyphenyl)sulfon yl)morpholine	85%
4-Chlorobenzenethiol	Morpholine	4-((4- Chlorophenyl)sulfonyl) morpholine	81%
Benzyl Mercaptan	Morpholine	4- (Benzylsulfonyl)morph oline	75%
Thiophenol	Di-n-propylamine	N,N- Dipropylbenzenesulfo namide	79%
Data adapted from supporting information related to the cited literature.[1][2]			

Synthesis of Unsymmetrical N,N'-Disubstituted Sulfamides via SuFEx Click Chemistry



Application Note:

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry that enables the efficient and reliable formation of robust S(VI) linkages.[4] This protocol details a practical and highly efficient two-step process for preparing unsymmetrical N,N'-disubstituted sulfamides, a class of molecules that are challenging to access via traditional methods.[5] The key to this strategy is the controlled formation of a stable, isolable N-monosubstituted sulfamoyl fluoride intermediate from a primary amine. This intermediate then undergoes a SuFEx reaction with a second, different amine to furnish the final unsymmetrical product in high yield.[5] The use of shelf-stable SO₂F₂ surrogates, such as an imidazolium derivative, circumvents the challenges associated with handling gaseous and hazardous reagents like SO₂F₂ or SOF₄. This modular approach is central to applications in medicinal chemistry and materials science.[5][6]

SuFEx Two-Step Synthesis Strategy

Caption: Modular two-step SuFEx strategy for unsymmetrical sulfamides.

Experimental Protocol:

Step 1: Synthesis of the N-Substituted Sulfamoyl Fluoride Intermediate

- Reaction Setup: To a solution of a primary amine (1.0 equiv) in dichloromethane (DCM), add the imidazolium-based SO₂F₂ surrogate (1.0 equiv).
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
- Work-up: Upon completion, perform an aqueous work-up to remove impurities. The resulting N-monosubstituted sulfamoyl fluoride intermediates are often stable enough for purification by column chromatography if necessary. These intermediates should be stored at 0 °C for long-term stability.

Step 2: SuFEx Coupling to form the Unsymmetrical Sulfamide

Reaction Setup: In a reaction vial, dissolve the purified sulfamoyl fluoride intermediate (1.0 equiv) and a second, different primary or secondary amine (1.1 equiv) in a suitable solvent such as acetonitrile.







- Base Addition: Add an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.
- Reaction: Stir the reaction at elevated temperatures (e.g., 80 °C) for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.[5]
- Purification: After cooling to room temperature, concentrate the reaction mixture and purify
 the residue by flash column chromatography on silica gel to obtain the pure N,N'disubstituted unsymmetrical sulfamide.

Data Presentation: Synthesis of Unsymmetrical Sulfamides

The following table provides representative yields for the SuFEx coupling step.



Sulfamoyl Fluoride Intermediate	Coupling Amine Partner	Product	Yield (%)
Benzylsulfamoyl fluoride	Benzylamine	N,N'- Dibenzylsulfamide	78%
Benzylsulfamoyl fluoride	Aniline	N-Benzyl-N'- phenylsulfamide	Lower Yield
4- Methoxybenzylsulfam oyl fluoride	Propargylamine	N-(4-Methoxybenzyl)- N'-(prop-2-yn-1- yl)sulfamide	High Yield
4- Methoxybenzylsulfam oyl fluoride	4-tert-Butylaniline	N-(4-Methoxybenzyl)- N'-(4-tert- butylphenyl)sulfamide	High Yield
Yields are based on data presented in the cited literature.[5] "Lower Yield" and "High Yield" are qualitative descriptors from the source abstracts where specific percentages were not provided.			

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